4-(Pentan-3-YL)pyrrolidin-3-OL

Description

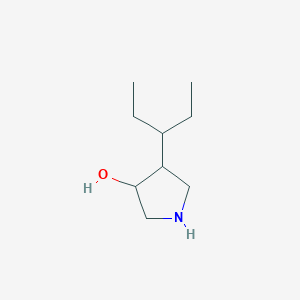

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-pentan-3-ylpyrrolidin-3-ol |

InChI |

InChI=1S/C9H19NO/c1-3-7(4-2)8-5-10-6-9(8)11/h7-11H,3-6H2,1-2H3 |

InChI Key |

PDQDCPLHPIACMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1CNCC1O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Pentan 3 Yl Pyrrolidin 3 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the 4-(Pentan-3-YL)pyrrolidin-3-OL Skeleton

A retrosynthetic analysis of this compound reveals several strategic disconnections to access viable starting materials. The core challenge lies in the stereocontrolled formation of the two adjacent stereocenters at C3 and C4.

One primary disconnection strategy involves the C4-alkyl bond, suggesting the introduction of the pentan-3-yl group via nucleophilic addition to a 4-oxopyrrolidine precursor. This approach would utilize a pentan-3-yl organometallic reagent, such as a Grignard or organocuprate reagent, reacting with a suitably protected 4-ketopyrrolidine derivative. The subsequent reduction of the ketone would furnish the desired 3-ol functionality.

Alternatively, a conjugate addition approach can be envisioned. Here, a pentan-3-yl nucleophile would add to an α,β-unsaturated lactam or a related Michael acceptor. nottingham.ac.uknih.gov This strategy is powerful for creating the C4-substituted carbon framework. The pyrrolidinone can then be reduced to the corresponding pyrrolidine (B122466).

A third family of disconnections breaks within the pyrrolidine ring itself, pointing towards cycloaddition strategies. A [3+2] cycloaddition between an azomethine ylide and an alkene bearing the pentan-3-yl group (or a precursor) is a highly effective method for constructing the pyrrolidine ring with inherent stereocontrol. Current time information in Bangalore, IN.

Finally, multi-component reaction strategies suggest a convergent synthesis where the pyrrolidine ring is assembled from three or four simple, acyclic precursors in a single pot, offering high efficiency and diversity.

Contemporary Approaches to Pyrrolidine Ring Formation with Stereochemical Control

The construction of the pyrrolidine core with precise control over its stereochemistry is paramount. Modern organic synthesis offers several powerful methodologies to achieve this.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile and widely used methods for synthesizing substituted pyrrolidines. Current time information in Bangalore, IN.ucl.ac.uk Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as α-amino acids or their corresponding esters. ucl.ac.ukacs.org The reaction with an alkene dipolarophile leads directly to the pyrrolidine ring, often with high regio- and stereoselectivity. whiterose.ac.uk

For the synthesis of this compound, this strategy would involve the reaction of an azomethine ylide with an alkene such as (E)-1-benzyloxy-4-ethylhex-1-ene. The stereochemistry of the newly formed centers can be controlled by employing chiral auxiliaries on the dipolarophile or by using chiral metal catalysts. Current time information in Bangalore, IN.acs.org For instance, the use of camphor (B46023) sultam as a chiral auxiliary has proven effective in guiding the facial selectivity of the cycloaddition, leading to high diastereomeric ratios. ucl.ac.ukjyu.filibretexts.org The reaction mechanism typically proceeds through a concerted pathway, where the stereochemical information from the starting materials is directly translated into the product. acs.org The choice of metal catalysts, such as silver or copper complexes, can influence the geometry of the azomethine ylide and thus the stereochemical outcome of the cycloaddition. ucl.ac.uk

Transition metal catalysis provides a powerful platform for the construction of pyrrolidine rings through various cyclization and amination reactions. Palladium-catalyzed intramolecular C-H amination or hydroamination of unsaturated amines offers a direct route to the pyrrolidine scaffold. researchgate.net For example, a suitably substituted amino-alkene could be cyclized in the presence of a palladium catalyst to form the five-membered ring.

Another approach involves the rhodium-catalyzed [4+1] cycloaddition of vinylallenes with carbon monoxide, which can be adapted to nitrogen-containing systems. More relevant to the target structure are intramolecular hydroamination reactions of alkynes, which can be catalyzed by late transition metals like rhodium, iridium, or palladium, to form cyclic imines (pyrrolines) that can be subsequently reduced. researchgate.net Gold-catalyzed cycloisomerization reactions of substrates containing both an alkyne and a protected amine and alcohol have also been shown to produce substituted pyrrolidines with high diastereoselectivity. nih.gov Furthermore, C-H activation strategies directed by specific functional groups are emerging as a powerful tool for the functionalization and cyclization to form N-heterocycles. beilstein-journals.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov The Ugi reaction is a prominent example of a four-component reaction (4-CR) that can be adapted for the synthesis of heterocyclic scaffolds. nih.govwhiterose.ac.uk While a classical Ugi reaction produces an acyclic α-acylamino amide scaffold, subsequent intramolecular reactions can lead to the formation of cyclic structures, including pyrrolidines. whiterose.ac.uk

For instance, a Joullié-Ugi reaction involving a cyclic imine (pyrroline), a carboxylic acid, and an isocyanide can directly yield substituted pyrrolidines. mdpi.com An alternative strategy involves an Ugi reaction followed by a ring-closing metathesis or a palladium-catalyzed cyclization to construct the pyrrolidine ring. masterorganicchemistry.com These methods are particularly valuable in diversity-oriented synthesis for creating libraries of complex molecules. nih.gov

Methodological Considerations for Introducing the Pentan-3-yl Moiety at the 4-Position

The introduction of the sterically demanding pentan-3-yl group at the C4 position of the pyrrolidine ring requires careful consideration of the synthetic method to overcome potential steric hindrance.

One of the most direct methods involves the nucleophilic addition of a pentan-3-yl organometallic reagent to a suitable electrophilic pyrrolidine precursor. The use of pentan-3-ylmagnesium bromide (a Grignard reagent) in a reaction with a 4-oxopyrrolidine derivative, such as an N-protected 4-oxopyrrolidine-3-carboxylate, is a plausible approach. whiterose.ac.uknih.gov The Grignard reagent would attack the ketone, and subsequent stereoselective reduction of the resulting tertiary alcohol (if formed from a keto-ester) or direct formation of the C3-hydroxyl group would lead to the target structure.

Alternatively, organocuprates, such as lithium di(pentan-3-yl)cuprate, are known for their high propensity for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. nottingham.ac.uknih.gov A chiral α,β-unsaturated lactam (pyrrolidinone) could serve as the Michael acceptor. nottingham.ac.uknih.gov This reaction would establish the C4-pentan-3-yl bond, and the resulting enolate could be trapped or the pyrrolidinone could be further manipulated to install the C3-hydroxyl group. The steric bulk of the pentan-3-yl group may influence the rate and diastereoselectivity of the addition. researchgate.net

Control of Absolute and Relative Stereochemistry in this compound Synthesis

Achieving the desired stereoisomer of this compound requires precise control over both the relative (cis/trans) and absolute (R/S) stereochemistry at the C3 and C4 positions.

The relative stereochemistry is often dictated by the reaction mechanism. In 1,3-dipolar cycloadditions, the relative stereochemistry is a consequence of the endo or exo transition state, which can be influenced by the choice of catalyst, solvent, and temperature. Current time information in Bangalore, IN.acs.org In the case of nucleophilic addition to a 4-oxopyrrolidine, the incoming nucleophile will typically approach from the less sterically hindered face, which is influenced by the existing substituents on the ring. The subsequent reduction of the C3-carbonyl (if part of the strategy) must also be stereoselective, which can be achieved using bulky reducing agents or substrate-directed reductions.

The absolute stereochemistry can be established through several key strategies:

Chiral Pool Synthesis: Starting from an enantiomerically pure starting material, such as an amino acid like L-proline or 4-hydroxy-L-proline, which already contains one or more defined stereocenters. masterorganicchemistry.com

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants to direct the stereochemical course of a reaction, after which the auxiliary is removed. wikipedia.orgresearchgate.net Evans oxazolidinones and camphor sultams are common examples used in aldol (B89426) reactions and cycloadditions to induce high levels of diastereoselectivity. ucl.ac.ukresearchgate.net

Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Chiral Lewis acids, organocatalysts (like chiral prolinol derivatives), and chiral transition metal complexes are widely used to catalyze enantioselective cycloadditions, hydrogenations, and C-C bond-forming reactions. mdpi.comchinesechemsoc.orgdiva-portal.org

For the synthesis of this compound, a combination of these strategies would likely be necessary. For example, an asymmetric 1,3-dipolar cycloaddition using a chiral catalyst could form the pyrrolidine ring with both relative and absolute stereocontrol in a single step. Alternatively, the diastereoselective addition of a pentan-3-yl nucleophile to a chiral, non-racemic 4-oxopyrrolidine precursor derived from the chiral pool would also be a viable strategy to control the stereochemical outcome. masterorganicchemistry.com

Diastereoselective Approaches to 4-Substituted Pyrrolidin-3-ol Systems

The construction of the 4-substituted pyrrolidin-3-ol core with control over the relative stereochemistry is paramount. Several powerful diastereoselective methods have been developed for related systems, which are adaptable for the synthesis of this compound.

One of the most effective strategies involves the 1,3-dipolar cycloaddition of azomethine ylides with α,β-unsaturated esters or other activated alkenes. researchgate.net The stereochemical outcome of this reaction is often controlled by the geometry of the alkene and the substituents on the azomethine ylide. For the synthesis of a 4-alkyl-substituted pyrrolidin-3-ol, a suitable α,β-unsaturated carbonyl compound bearing the pentan-3-yl moiety or a precursor group would be required as the dipolarophile. The reaction with an N-metalated azomethine ylide can proceed with high diastereoselectivity, typically favoring the formation of the trans-substituted pyrrolidine. researchgate.net

Another prominent diastereoselective approach is the conjugate addition of a nitrogen nucleophile to a suitably functionalized electrophile , followed by intramolecular cyclization. For instance, the diastereoselective conjugate addition of homochiral lithium amides to α,β-unsaturated esters serves as a key step for preparing 3,4-substituted aminopyrrolidines. nih.gov This methodology can be adapted to introduce the desired alkyl group at the C4 position, with the subsequent cyclization and reduction of a carbonyl group at C3 yielding the target 4-alkylpyrrolidin-3-ol. The stereoselectivity is governed by the chiral auxiliary on the lithium amide and the reaction conditions, allowing access to both syn and anti diastereomers. nih.govresearchgate.net

Furthermore, organocatalytic Michael additions to nitroalkenes have emerged as a powerful tool. The reaction of aldehydes and nitroalkenes catalyzed by chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can generate intermediates that lead to highly substituted pyrrolidines with excellent diastereocontrol. Subsequent reduction of the nitro group and other functionalities can afford the desired 4-substituted pyrrolidin-3-ol framework.

Aza-Michael additions followed by intramolecular cyclization represent another viable pathway. For example, the reaction of primary amines with 3,4-difunctionalized-1,3-dienes can lead to the formation of 3,4-disubstituted pyrrolidines with a high degree of diastereoselectivity. researchgate.net

| Method | Key Features | Anticipated Diastereoselectivity |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | High, often favoring trans products. |

| Conjugate Addition | Addition of a chiral lithium amide to an α,β-unsaturated ester. | High, tunable for syn or anti products. |

| Organocatalytic Michael Addition | Chiral amine-catalyzed addition to a nitroalkene. | High diastereoselectivity. |

| Aza-Michael/Cyclization | Reaction of primary amines with functionalized dienes. | High diastereoselectivity. |

Enantioselective Catalysis and Chiral Auxiliary Strategies

Achieving enantiocontrol in the synthesis of this compound is crucial for accessing specific stereoisomers. This is typically accomplished through the use of chiral catalysts or chiral auxiliaries.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter(s) have been established, the auxiliary is removed. A widely used class of chiral auxiliaries for the synthesis of substituted pyrrolidines are the sultams, such as (2'S)-bornane-10,2-sultam. acs.org For example, an (E)-3-alkenoyl sultam can serve as a dipolarophile in a 1,3-dipolar cycloaddition with an achiral azomethine ylide precursor. The bulky sultam auxiliary effectively shields one face of the double bond, leading to a highly diastereoselective cycloaddition. The resulting cycloadducts, which are diastereomers, can often be separated by crystallization. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched pyrrolidine. acs.org

Enantioselective catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. du.ac.in Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines.

Chiral Lewis Acid Catalysis: In 1,3-dipolar cycloaddition reactions, chiral Lewis acids can coordinate to the dipolarophile, creating a chiral environment that directs the approach of the dipole. For instance, a chiral zinc(II)-bisoxazoline complex has been shown to catalyze the reaction of azomethine ylides with electron-deficient alkenes to form highly substituted pyrrolidines with high diastereo- and enantioselectivity. researchgate.net

Organocatalysis: Chiral organocatalysts, particularly those derived from proline and other amino acids, are highly effective in promoting enantioselective reactions for the synthesis of heterocyclic compounds. mdpi.com For instance, the use of chiral diarylprolinol trimethylsilyl (B98337) ethers can catalyze the reaction of α-substituted propenals with activated hydrazines or hydroxylamines to produce chiral pyrazolidin-3-ols and isoxazolidin-3-ols, which are precursors to substituted pyrrolidines. nih.gov

Transition Metal Catalysis: Chiral transition metal complexes, such as those based on rhodium or iridium, are effective for the enantioselective hydrogenation of cyclic enamines or the arylation of imines, which can be key steps in the synthesis of chiral pyrrolidine derivatives. organic-chemistry.org

| Strategy | Catalyst/Auxiliary Example | Key Transformation |

| Chiral Auxiliary | (2'S)-Bornane-10,2-sultam | Asymmetric 1,3-Dipolar Cycloaddition |

| Chiral Lewis Acid Catalysis | Zinc(II)-bisoxazoline complex | Enantioselective 1,3-Dipolar Cycloaddition |

| Organocatalysis | Diarylprolinol silyl ethers | Enantioselective Michael Addition |

| Transition Metal Catalysis | Chiral Rhodium or Iridium complexes | Asymmetric Hydrogenation |

Development of Novel Reagents and Catalytic Systems for Efficient Synthesis

The quest for more efficient, selective, and sustainable synthetic methods continually drives the development of new reagents and catalytic systems.

Recent advances have seen the emergence of novel catalysts that can operate under mild conditions and with high functional group tolerance. For example, functionalized magnetic nanoparticles have been used as recoverable catalysts for the stereoselective synthesis of spiro-pyrrolidine derivatives. While not directly applied to this compound, this technology offers potential for greener and more practical synthetic routes.

The development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot, is another area of active research. These processes can significantly reduce the number of synthetic steps, purification procedures, and waste generation. A one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, showcasing the power of cascade reactions in constructing complex heterocyclic systems. molport.com A similar strategy could be envisioned for pyrrolidine synthesis.

Furthermore, the design of novel chiral ligands for transition metal catalysis continues to be a fruitful area. The combination of chiral bicyclo[3.3.0]octadiene ligands with a rhodium hydroxide (B78521) complex has enabled highly enantioselective arylations of N-tosylaldimines, which are precursors to substituted pyrrolidines. organic-chemistry.org

The use of borane (B79455) reagents in combination with chiral catalysts also shows promise. For instance, the catalytic borane-mediated enantioselective reduction of prochiral ketones using diazaborolidines derived from (S)-proline is a powerful method for establishing stereocenters. mdpi.com

| Innovation | Example | Potential Application for this compound |

| Recoverable Catalysts | Functionalized magnetic nanoparticles | Greener synthesis with catalyst recycling. |

| Cascade Reactions | Gold-catalyzed cyclization/reduction/rearrangement | Efficient one-pot synthesis of the pyrrolidine core. |

| Novel Chiral Ligands | Bicyclo[3.3.0]octadiene ligands for Rhodium | Highly enantioselective introduction of substituents. |

| Chiral Borane Reagents | Proline-derived diazaborolidines | Enantioselective reduction of a ketone precursor to the C3-ol. |

Chemical Transformations and Reaction Mechanism Studies of 4 Pentan 3 Yl Pyrrolidin 3 Ol

Exploration of Functional Group Interconversions on the Pyrrolidin-3-ol Scaffold

The pyrrolidin-3-ol framework is a versatile template for a variety of functional group interconversions (FGIs), primarily targeting the secondary alcohol and the secondary amine. These transformations are crucial for building molecular complexity and preparing derivatives with modified properties.

Key FGIs on the 4-(pentan-3-yl)pyrrolidin-3-ol scaffold include:

Oxidation of the C3-Hydroxyl Group: The secondary alcohol at the C3 position can be readily oxidized to the corresponding ketone, yielding 4-(pentan-3-yl)pyrrolidin-3-one. This transformation is fundamental, as the resulting ketone can serve as an electrophilic site for subsequent carbon-carbon bond-forming reactions.

N-Functionalization: The secondary amine of the pyrrolidine (B122466) ring is a nucleophilic center that can undergo a range of functionalization reactions.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-amides.

N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or reaction with alkyl halides.

N-Arylation: Copper-catalyzed coupling reactions can be employed to attach aryl groups to the nitrogen atom, a common strategy in medicinal chemistry. acs.org

O-Alkylation and O-Acylation: The C3-hydroxyl group can be converted to an ether or ester, which can serve as a protecting group or modulate the compound's physicochemical properties.

Deaminative Halogenation: Advanced protocols allow for the direct replacement of the primary amino group with a halogen. While the pyrrolidine nitrogen is secondary, related methodologies for deaminative halogenation of primary amines highlight the ongoing development of functional group interconversions. nih.gov

These transformations are often influenced by the choice of reagents and reaction conditions, which can be optimized to achieve high yields and selectivity. The steric bulk of the pentan-3-yl group at C4 can also influence the reactivity of the adjacent C3-hydroxyl group.

Table 1: Exemplary Functional Group Interconversions on the this compound Scaffold This table presents plausible transformations based on general reactions of the pyrrolidin-3-ol scaffold.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|---|

| C3-OH (Secondary Alcohol) | PCC, CH₂Cl₂ | C3=O (Ketone) | 4-(Pentan-3-yl)pyrrolidin-3-one |

| N-H (Secondary Amine) | Benzoyl chloride, Et₃N | N-C(O)Ph (Amide) | (4-(Pentan-3-yl)-3-hydroxypyrrolidin-1-yl)(phenyl)methanone |

| N-H (Secondary Amine) | Iodomethane, K₂CO₃ | N-CH₃ (Tertiary Amine) | 1-Methyl-4-(pentan-3-yl)pyrrolidin-3-ol |

| C3-OH (Secondary Alcohol) | Acetic anhydride, Pyridine | C3-OAc (Ester) | 4-(Pentan-3-yl)pyrrolidin-3-yl acetate |

Stereochemical Outcomes and Diastereoselectivity in Transformations

The structure of this compound features two adjacent stereocenters at the C3 and C4 positions. Consequently, transformations involving the pyrrolidine ring or its substituents must consider the stereochemical outcome, particularly the formation of cis and trans diastereomers. The bulky pentan-3-yl group at C4 exerts significant steric influence, often directing the approach of reagents to the opposite face of the ring, which can lead to high diastereoselectivity.

For instance, in reactions involving the creation or modification of the C3 stereocenter, the thermodynamically more stable trans product is often favored, where the C3-hydroxyl (or incoming group) and the C4-pentan-3-yl group are on opposite sides of the ring. This minimizes steric repulsion. Methodologies such as SmI₂-promoted cyclizations of acyclic precursors have shown that substituent choices significantly impact the diastereoselectivity, with alkoxy-substituted precursors favoring trans products.

The diastereoselectivity of reactions can be manipulated by the choice of reagents, catalysts, and solvents. organic-chemistry.org Lewis acids, for example, can coordinate to the hydroxyl and/or amine group, influencing the conformation of the substrate and thereby the stereochemical course of the reaction. researchgate.net In multi-component reactions that form the pyrrolidine ring, such as those generating aldimines in situ, high diastereoselectivity favoring a cis relationship between certain substituents has been achieved using specific Lewis acid catalysts like Yb(OTf)₃. organic-chemistry.org

Table 2: Influence of Reaction Conditions on Diastereoselectivity in Pyrrolidine Synthesis This table illustrates how reaction parameters can affect stereochemical outcomes in analogous pyrrolidine-forming reactions.

| Reaction Type | Catalyst/Reagent | Key Parameter | Predominant Diastereomer | Reference |

|---|---|---|---|---|

| SmI₂-promoted Cyclization | SmI₂ | Alkoxy vs. Silyloxy substituent | trans favored with alkoxy groups | |

| 1,3-Dipolar Cycloaddition | AgOAc / Triethylamine | Chiral Acrylamides | Excellent diastereoselectivity | researchgate.net |

| Three-Component Reaction | Yb(OTf)₃ | Lewis Acid Choice | High cis selectivity | organic-chemistry.org |

| Nitro-Mannich Reaction | Diorganozinc | In-situ lactamization | Single diastereoisomer formed | ucl.ac.uk |

Derivatization Strategies for Analogues and Probes based on the this compound Framework

Derivatization of the this compound core is essential for generating analogues for various applications, including the development of chemical probes or libraries for biological screening. Strategies focus on modifying the N-H and O-H functional groups and, in some cases, the pyrrolidine backbone itself.

Common derivatization approaches include:

N-Substitution: The pyrrolidine nitrogen is a common point for introducing diversity. This can be achieved through reactions with a wide array of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides. For example, reacting the core with various α-bromoketones can produce a series of analogues. nih.gov

O-Substitution: The hydroxyl group can be derivatized to form ethers and esters, altering the polarity and hydrogen-bonding capacity of the molecule.

Ring Synthesis with Pre-functionalized Components: A powerful strategy involves constructing the pyrrolidine ring from diverse building blocks. Asymmetric 1,3-dipolar cycloaddition reactions using different aldehydes, amines, and dipolarophiles can generate a wide range of 3,4-disubstituted pyrrolidines. researchgate.netdiva-portal.org This approach allows for the introduction of various substituents at different positions on the pyrrolidine ring in a stereocontrolled manner. diva-portal.org

Multi-component Reactions: One-pot sequences, such as the Ugi reaction followed by cyclization, can rapidly generate complex pyrrolidinone-fused structures from simple starting materials, offering an efficient route to diverse libraries. nih.gov

These strategies enable the systematic modification of the this compound framework, providing access to a broad chemical space for investigation.

Table 3: Derivatization Strategies for Pyrrolidine-based Scaffolds This table outlines common synthetic strategies used to generate diverse analogues from pyrrolidine cores.

| Strategy | Building Blocks | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation/Acylation | Pyrrolidine, α-bromoketones | 2-aminopentanophenones | Introduces keto-amine pharmacophore | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | 3,4-Disubstituted Pyrrolidines | High stereocontrol, diverse substituents | researchgate.netdiva-portal.org |

| Ugi/Cyclization Sequence | α-aminoesters, Aldehydes, Isocyanides | Pyrrolidin-2-ones | Rapid assembly of complex scaffolds | nih.gov |

| Palladium-Catalyzed Allylation | Vinyl Cyclic Carbonates, Nitroalkanes | Functionalized Pyrrolidin-2-ones | Access to highly functionalized products | tdx.cat |

In-depth Mechanistic Investigations of Key Reactions Involving this compound

Understanding the reaction mechanisms underlying the synthesis and transformation of this compound is critical for optimizing reaction conditions and predicting outcomes. Mechanistic studies often focus on identifying key intermediates, transition states, and the origin of stereoselectivity.

Nitro-Mannich Reaction Mechanism: The synthesis of substituted pyrrolidinones can be achieved via a one-pot sequence involving a conjugate addition followed by a nitro-Mannich reaction and subsequent lactamization. ucl.ac.uk Mechanistic analysis suggests that after the initial conjugate addition of a diorganozinc species, an in situ nitro-Mannich reaction occurs, which then proceeds to a spontaneous lactamisation. ucl.ac.uk This sequence generates three contiguous stereocenters with high diastereoselectivity, the origins of which are a key area of investigation. ucl.ac.uk

1,3-Dipolar Cycloaddition Mechanism: The formation of the pyrrolidine ring via 1,3-dipolar cycloaddition is a cornerstone of pyrrolidine synthesis. The mechanism involves the in situ generation of an azomethine ylide from an aldehyde and an amine. organic-chemistry.org This ylide then reacts with a dipolarophile (e.g., an alkene) in a concerted [3+2] cycloaddition to form the five-membered ring. The stereospecificity of this reaction is a key feature, with the stereochemistry of the alkene being transferred to the product. researchgate.net The choice of metal catalyst and ligands can influence the facial selectivity of the cycloaddition, determining the final diastereomeric outcome. diva-portal.org

Oxyhomologation and Reduction: The synthesis of related 1,3-diamino-4-phenylbutan-2-ol building blocks involves a fully stereoselective three-component MAC (Masked Acyl Cyanide) oxyhomologation reaction. d-nb.info This is followed by a carbonyl-activated hydride deprotection/reduction step using a two-component system of trimethylsilyl (B98337) chloride and lithium aluminium hydride. d-nb.info Mechanistic studies indicate this one-pot, two-component reduction is more efficient than a stepwise process. d-nb.info

Ring-Opening Reactions: The synthesis of related antiviral compounds has utilized the ring-opening of aziridine (B145994) intermediates. nih.gov For example, a Lewis acid-catalyzed reaction with pentan-3-ol has been used to open a three-membered aziridine ring, installing a pentan-3-yloxy group. nih.gov Such mechanistic pathways are relevant when considering alternative synthetic entries to structures containing fragments of the title compound.

These investigations often employ a combination of experimental techniques, such as kinetic studies and trapping of intermediates, alongside computational methods like Density Functional Theory (DFT) to model transition states and reaction pathways. researchgate.net

Theoretical and Computational Studies on 4 Pentan 3 Yl Pyrrolidin 3 Ol

Quantum Chemical Analysis of Conformational Space and Energetics of the Pyrrolidine (B122466) Ring

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to perform a detailed conformational analysis. researchgate.net This process involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (local minima) and the transition states that connect them. For substituted pyrrolidines, computational studies have shown that the energy differences between various conformations can be subtle, yet crucial for their chemical behavior. acs.org The analysis for 4-(pentan-3-yl)pyrrolidin-3-ol would focus on the energetics of ring pucker and the rotational barriers of the substituents. Such calculations allow for the determination of the most stable, low-energy conformations that are likely to be present under experimental conditions. For instance, in related N-Boc-pyrrolidine systems, enantioselective deprotonation is heavily influenced by the conformational stability of the ring. tu-bs.de The steric bulk of the pentan-3-yl group is expected to significantly influence the equilibrium between different puckered states of the pyrrolidine ring.

Table 1: Illustrative Conformational Analysis of this compound Isomers This table presents hypothetical data for the most stable conformers of cis and trans isomers, as would be determined by quantum chemical calculations (e.g., using DFT B3LYP/6-31G(d)).

| Isomer | Ring Pucker | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| trans-(3R,4S) | C2-endo (Envelope) | 0.00 | 65.7 |

| trans-(3R,4S) | C3-exo (Envelope) | 0.52 | 23.1 |

| cis-(3R,4R) | C4-exo (Twist) | 1.25 | 7.5 |

| cis-(3R,4R) | C3-endo (Envelope) | 1.89 | 3.7 |

Molecular Modeling and Docking Simulations for Predicting Molecular Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. researchgate.net This is fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. nih.gov

The process begins with generating an accurate 3D model of the ligand. Docking algorithms then place the ligand into the binding site of a target protein, sampling a vast number of orientations and conformations to find the most favorable binding mode. The quality of the binding is assessed using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. scispace.com Studies on other pyrrolidine derivatives have successfully used this approach to identify inhibitors for targets like the histone demethylase LSD1 and to understand selectivity for dopamine (B1211576) receptor subtypes. nih.govacs.org For this compound, simulations could explore its potential interactions with various enzymes where substituted pyrrolidines are known to be active, identifying key interactions such as hydrogen bonds between the hydroxyl group and polar residues, or hydrophobic interactions involving the pentyl group. scispace.com Molecular dynamics (MD) simulations can further refine these docked poses and assess the stability of the ligand-protein complex over time. nih.gov

Table 2: Example Molecular Docking Results for a Hypothetical Target Protein This table illustrates potential docking scores and key interactions for the most stable trans-conformer of this compound with a hypothetical enzyme active site.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.2 | ASP-184 | Hydrogen Bond (with OH group) |

| LYS-72 | Hydrogen Bond (with NH group) | ||

| VAL-57, LEU-162 | Hydrophobic (with pentyl group) | ||

| Hypothetical Protease B | -7.5 | GLU-101 | Hydrogen Bond (with OH group) |

| TYR-45 | Pi-Alkyl (with pentyl group) | ||

| ILE-99, ALA-102 | Hydrophobic (with pyrrolidine ring) |

Computational Elucidation of Reaction Pathways and Transition States in Synthetic Routes

Computational chemistry offers profound insights into the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed synthetic route, chemists can identify intermediates, locate transition states, and calculate activation energies, thereby understanding reaction feasibility, rates, and selectivity. rsc.org

The synthesis of substituted pyrrolidines can be achieved through various methods, including multicomponent reactions, cycloadditions, or proline-catalyzed processes. thieme-connect.commdpi.comnih.gov For any proposed synthesis of this compound, quantum chemical calculations can elucidate the detailed step-by-step mechanism. For example, in a potential nitro-Mannich reaction route, calculations could determine the energy barriers for C-C bond formation and subsequent cyclization. ucl.ac.uk This analysis helps in optimizing reaction conditions (e.g., temperature, catalyst) by identifying the rate-determining step. Furthermore, understanding the structure of transition states can explain the stereochemical outcome of a reaction, which is critical for a molecule with multiple stereocenters. tu-bs.de

Table 3: Hypothetical Calculated Activation Energies for a Synthetic Step This table shows theoretical activation energies (ΔG‡) for a plausible cyclization step in the synthesis of the pyrrolidine ring, calculated using DFT.

| Reaction Step | Reactant | Transition State | Product | ΔG‡ (kcal/mol) |

| Intramolecular Cyclization | Acyclic amino-ketone | TS-Cyclization | Pyrrolidine intermediate | 15.8 |

| Proton Transfer | Pyrrolidine intermediate | TS-Protonation | This compound | 5.2 |

Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

The electronic structure of a molecule governs its reactivity. Computational methods can calculate a variety of electronic properties that serve as reactivity descriptors. The Molecular Electrostatic Potential (MEP) is a particularly intuitive descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). rsc.org For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, identifying them as sites for hydrogen bonding and electrophilic interaction.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites, based on how the electron density changes upon the addition or removal of an electron. These functions help to identify the most nucleophilic and electrophilic atoms within the molecule. Such analyses are crucial for predicting the regioselectivity of chemical reactions.

Table 4: Illustrative Reactivity Descriptors for Key Atoms This table provides hypothetical values for selected reactivity descriptors calculated for this compound.

| Atom | Atom Number | MEP Minimum/Maximum (kcal/mol) | Fukui Index (f-) for Nucleophilic Attack |

| Oxygen (of OH) | O1 | -45.8 | 0.25 |

| Nitrogen (of NH) | N1 | -38.2 | 0.18 |

| Carbon (of C-OH) | C3 | +15.5 | 0.05 |

| Carbon (of C-N) | C2 | +10.1 | 0.04 |

| Carbon (of C-N) | C5 | +9.8 | 0.04 |

Prediction of Spectroscopic Signatures for Advanced Analytical Methodologies

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing newly synthesized compounds. By solving the quantum mechanical equations for a molecule in the presence of a magnetic field, it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Similarly, by calculating the vibrational frequencies of the bonds, one can predict the Infrared (IR) spectrum.

These predicted spectra serve as a powerful complement to experimental data. When a new compound like this compound is synthesized, comparing its experimental NMR and IR spectra with the computationally predicted ones can provide strong evidence for its structural confirmation. Discrepancies between the predicted and experimental spectra can point to an incorrect structural assignment or the presence of unexpected conformational or electronic effects. Theoretical calculations have become a standard tool for the complete assignment of complex NMR spectra. researchgate.net

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This table shows hypothetical NMR chemical shifts for this compound, calculated relative to TMS, based on a DFT/GIAO method. The numbering is standard for a pyrrolidine ring.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | 3.15 (dd), 2.90 (t) | 54.2 |

| C3 | 4.10 (m) | 75.8 |

| C4 | 2.35 (m) | 48.5 |

| C5 | 3.05 (dd), 2.85 (t) | 53.1 |

| N-H | 2.50 (br s) | - |

| O-H | 3.80 (d) | - |

| Pentyl-C1' | 1.85 (m) | 45.0 |

| Pentyl-C2'/C2'' | 1.40 (m) | 26.3 |

| Pentyl-C3'/C3'' | 0.95 (t) | 14.1 |

Advanced Methodologies for Structural and Stereochemical Characterization of 4 Pentan 3 Yl Pyrrolidin 3 Ol

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR, Solid-State NMR) for Detailed Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-(pentan-3-yl)pyrrolidin-3-ol in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework and relative stereochemistry.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and spin-spin coupling patterns (multiplicity). For this compound, characteristic signals would include those for the protons on the pyrrolidine (B122466) ring, the pentyl side chain, and the hydroxyl and amine groups. researchgate.net The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH, CH₂, and CH₃ groups. emerypharma.com

2D NMR Spectroscopy: To establish connectivity and spatial relationships, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would reveal correlations between adjacent protons within the pyrrolidine ring and the pentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. acs.orgipb.pt NOESY is particularly powerful for determining the relative stereochemistry of the substituents on the pyrrolidine ring by observing through-space interactions between the protons at the stereogenic centers.

Solid-State NMR (SSNMR): While solution-state NMR provides information on the molecule's average conformation, solid-state NMR can characterize the compound in its crystalline or amorphous solid form. acs.orgacs.org SSNMR is sensitive to the local environment and can provide information on polymorphism, intermolecular interactions like hydrogen bonding, and the conformation adopted in the solid state. mdpi.comresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com

A hypothetical detailed assignment of the NMR data for a specific stereoisomer of this compound would be based on these combined techniques.

Table 1: Predicted ¹H and ¹³C NMR Data for a Stereoisomer of this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key 2D Correlations |

| Pyrrolidine Ring | ||||

| C-2 | ~50-55 | ~3.0-3.4 | m | COSY with H-3; HMBC to C-4, C-5 |

| C-3 | ~70-75 | ~4.0-4.5 | m | COSY with H-2, H-4; HSQC to C-3 |

| C-4 | ~45-50 | ~2.2-2.6 | m | COSY with H-3, H-5; HMBC to C-3, pentyl C |

| C-5 | ~55-60 | ~3.1-3.5 | m | COSY with H-4; HMBC to C-2, C-4 |

| NH | - | Variable | br s | Exchangeable with D₂O |

| OH | - | Variable | br s | Exchangeable with D₂O |

| Pentan-3-yl Group | ||||

| C-1' | ~10-15 | ~0.8-1.0 | t | COSY with H-2'; HMBC to C-2', C-3' |

| C-2' | ~25-30 | ~1.3-1.6 | m | COSY with H-1', H-3'; HMBC to C-1', C-3' |

| C-3' | ~35-40 | ~1.5-1.8 | m | COSY with H-2', H-4'; HMBC to C-4, C-2', C-4' |

| C-4' | ~25-30 | ~1.3-1.6 | m | COSY with H-3', H-5'; HMBC to C-3', C-5' |

| C-5' | ~10-15 | ~0.8-1.0 | t | COSY with H-4'; HMBC to C-3', C-4' |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at the atomic level, provided a suitable single crystal can be obtained. wikipedia.org For a chiral molecule like this compound, this technique can unambiguously establish the absolute configuration of its stereocenters.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern provides information about the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. This analysis reveals precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. wikipedia.org

To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.neted.ac.uk When the crystal contains atoms that scatter X-rays with a significant anomalous component (often heavier atoms, but possible with lighter atoms using specific X-ray wavelengths), the intensities of Friedel pairs of reflections (hkl and -h-k-l) will differ. nih.govchem-soc.si The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer. ed.ac.uk If the native compound does not crystallize well or contains only light atoms (C, H, N, O), preparing a derivative with a heavier atom (e.g., a bromide or a salt with a chiral acid containing a heavier element) can facilitate the determination of the absolute configuration. researchgate.net

Table 2: Crystallographic Data Parameters (Illustrative)

| Parameter | Description |

| Crystal System | The geometric system to which the crystal belongs (e.g., Orthorhombic, Monoclinic). |

| Space Group | The symmetry group of the crystal structure. For a chiral compound, this will be a non-centrosymmetric space group. ed.ac.uk |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Flack Parameter | A value close to 0 indicates the correct absolute configuration has been determined. A value near 1 suggests the inverted structure is correct. ed.ac.uk |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Mass Spectrometry (HRMS, MS/MS) for Confirming Molecular Formula and Investigating Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. nih.govarabjchem.org This is a critical step in confirming the identity of this compound, distinguishing it from other isomers with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (the precursor ion) are selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. nih.govmdpi.com The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate the connectivity of its atoms. For this compound, key fragmentation pathways would likely involve:

Loss of a water molecule from the hydroxyl group.

Cleavage of the pentyl side chain.

Ring-opening of the pyrrolidine nucleus.

Cleavage adjacent to the nitrogen atom.

The study of fragmentation patterns of related pyrrolidine alkaloids shows characteristic cleavages that help in identifying the core structure. arabjchem.orgmdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Method | Information Provided |

| [M+H]⁺ | 172.1696 | HRMS (ESI+) | Confirms molecular formula C₁₀H₂₂NO⁺ |

| [M-H₂O+H]⁺ | 154.1590 | MS/MS | Indicates presence of a hydroxyl group |

| Fragment | Varies | MS/MS | Corresponds to cleavage of the pentyl group |

| Fragment | Varies | MS/MS | Corresponds to fragmentation of the pyrrolidine ring |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. acs.org These techniques are non-destructive and can be used to determine the absolute configuration and assess the enantiomeric purity of a sample in solution. unifesp.br

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. dntb.gov.ua For a molecule to be ECD active, it must possess a chromophore near a stereogenic center. While the saturated pyrrolidine ring and pentyl group of this compound lack strong chromophores, derivatization with a chromophoric group can induce a measurable ECD spectrum. nih.gov The experimental ECD spectrum is then compared with the theoretically calculated spectrum for a known absolute configuration. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. frontiersin.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. unifesp.brnih.gov A key advantage of VCD is that all molecules, including those without a UV-Vis chromophore, have vibrational transitions and are therefore VCD-active if chiral. nih.gov Similar to ECD, the experimental VCD spectrum of this compound would be compared to the spectrum predicted by quantum mechanical calculations for a specific enantiomer to determine its absolute configuration. nih.gov

Chromatographic Techniques (e.g., Chiral HPLC, Preparative Chromatography) for Enantiomeric Separation and Purity Assessment in Research

Chromatographic methods are essential for the separation, purification, and analysis of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral substance. nih.govamericanpharmaceuticalreview.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral compounds, including amines and alcohols. nih.govtandfonline.com Method development for this compound would involve screening various CSPs and mobile phase compositions (typically mixtures of alkanes and alcohols) to achieve baseline separation of the enantiomers. nih.gov

Preparative Chromatography: Once an analytical separation method is established, it can be scaled up to preparative chromatography to isolate larger quantities of the individual enantiomers. This is crucial for further studies where enantiomerically pure material is required. The separated enantiomers can then be characterized by the other techniques described above to confirm their identity and absolute configuration.

Table 4: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description | Example for Pyrrolidine Derivatives |

| Column | Chiral Stationary Phase (CSP) | Chiralpak AD-H, Chiralcel OD-H nih.govtandfonline.com |

| Mobile Phase | Solvent mixture | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) tandfonline.com |

| Flow Rate | Rate of mobile phase delivery | 0.5 - 1.5 mL/min |

| Detection | Method of detecting the analyte | UV, Mass Spectrometry (LC-MS) |

| Resolution (Rs) | A measure of the degree of separation | Rs > 1.5 for baseline separation |

Q & A

Q. What strategies resolve conflicting bioactivity results across cell lines or animal models?

- Methodological Answer : Conduct a meta-analysis of dose-dependent responses across models. Investigate metabolic differences (e.g., CYP450 enzyme expression) using liver microsome assays. Validate target engagement via knock-out/knock-in models or CRISPR-Cas9 editing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.